

# Spectroscopic Profile of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name:	2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
Cat. No.:	B026491

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## Introduction

**2-Bromo-1-(3,5-dihydroxyphenyl)ethanone** is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its chemical structure, featuring a brominated acetyl group attached to a dihydroxyphenyl ring, makes it a versatile reagent. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **2-Bromo-1-(3,5-dihydroxyphenyl)ethanone**, along with detailed experimental protocols for acquiring such data.

## Chemical Structure and Properties

Property	Value
Chemical Name	2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
CAS Number	62932-92-7
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>
Molecular Weight	231.04 g/mol
Appearance	(Predicted) Off-white to pale yellow solid
Melting Point	(Not available)
Boiling Point	(Not available)

## Spectroscopic Data

Precise experimental spectroscopic data for **2-Bromo-1-(3,5-dihydroxyphenyl)ethanone** is not readily available in publicly accessible databases. Therefore, this section presents predicted data and analysis based on the compound's structure and data from analogous compounds. These predictions are intended to guide researchers in interpreting their own experimental results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and bromine, and the hydroxyl protons.

- Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the range of  $\delta$  6.5-7.5 ppm. Due to the substitution pattern, two of the protons will be equivalent, and one will be unique, likely resulting in two distinct signals. The multiplicity will depend on the coupling constants between them.
- Methylene Protons (-CH<sub>2</sub>Br): The two protons of the bromomethyl group are expected to appear as a singlet in the range of  $\delta$  4.0-5.0 ppm.
- Hydroxyl Protons (-OH): The two hydroxyl protons will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and

temperature, but it is typically expected in the region of  $\delta$  5.0-10.0 ppm.

$^{13}\text{C}$  NMR (Carbon NMR): The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon framework of the molecule.

- Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to appear in the range of  $\delta$  190-200 ppm.
- Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of  $\delta$  100-160 ppm. The carbons attached to the hydroxyl groups will be the most deshielded within this region.
- Methylene Carbon (-CH<sub>2</sub>Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of  $\delta$  30-40 ppm.

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#### $^1\text{H}$ NMR (Predicted)

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Chemical Shift ( $\delta$ ) ppm	Multiplicity
~ 6.5 - 7.5	m
~ 4.0 - 5.0	s
~ 5.0 - 10.0 (broad)	s

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#### $^{13}\text{C}$ NMR (Predicted)

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Chemical Shift ( $\delta$ ) ppm	Carbon Type
~ 190 - 200	C=O
~ 100 - 160	Aromatic C
~ 30 - 40	-CH <sub>2</sub> Br

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## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

- O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$  due to the stretching vibration of the hydroxyl groups, indicating intermolecular hydrogen bonding.
- C=O Stretch: A strong, sharp absorption band is expected around 1680-1700  $\text{cm}^{-1}$  corresponding to the stretching vibration of the carbonyl group.
- C-Br Stretch: A weak to medium absorption band in the region of 500-700  $\text{cm}^{-1}$  is characteristic of the C-Br stretching vibration.
- Aromatic C=C Stretch: Medium to weak absorption bands are expected in the region of 1450-1600  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Absorption bands above 3000  $\text{cm}^{-1}$  are characteristic of aromatic C-H stretching.

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#### IR Absorption Bands (Predicted)

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Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3200 - 3600 (broad, strong)	O-H (hydroxyl)
~3100 - 3000	Aromatic C-H
1680 - 1700 (strong, sharp)	C=O (ketone)
1450 - 1600	Aromatic C=C
500 - 700	C-Br

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## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks ( $\text{M}^+$  and  $\text{M}+2$ ) of nearly equal

intensity. For  $C_8H_7^{79}BrO_3$ , the mass would be approximately 230 amu, and for  $C_8H_7^{81}BrO_3$ , it would be approximately 232 amu.

- **Fragmentation Pattern:** Common fragmentation pathways would involve the loss of a bromine atom, a bromomethyl radical ( $\bullet CH_2Br$ ), or a carbonyl group (CO). The fragmentation of the aromatic ring would also contribute to the overall spectrum.

#### Mass Spectrometry (Predicted)

m/z	Fragment
~230, 232	$[C_8H_7BrO_3]^+$ (Molecular ion)
~151	$[M - Br]^+$
~123	$[M - CH_2Br]^+$
~121	$[C_7H_5O_2]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Synthesis of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

A common method for the synthesis of  $\alpha$ -bromo ketones is the bromination of the corresponding ketone. One reported method involves the treatment of 3,5-dihydroxyacetophenone with cupric bromide in a suitable solvent.[\[1\]](#)

Materials:

- 3,5-dihydroxyacetophenone
- Cupric bromide ( $CuBr_2$ )
- Ethyl acetate (or other suitable solvent)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve 3,5-dihydroxyacetophenone in ethyl acetate.
- Add a stoichiometric amount of cupric bromide to the solution.
- Attach a reflux condenser and heat the mixture to reflux with stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the copper salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-Bromo-1-(3,5-dihydroxyphenyl)ethanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Acetone-d<sub>6</sub>) in an NMR tube.
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

<sup>1</sup>H NMR Spectroscopy:

- Acquire the <sup>1</sup>H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

- Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals to determine the relative number of protons.

#### <sup>13</sup>C NMR Spectroscopy:

- Acquire the <sup>13</sup>C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
- A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

#### Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the range of 4000-400 cm<sup>-1</sup>.

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry

Sample Preparation:

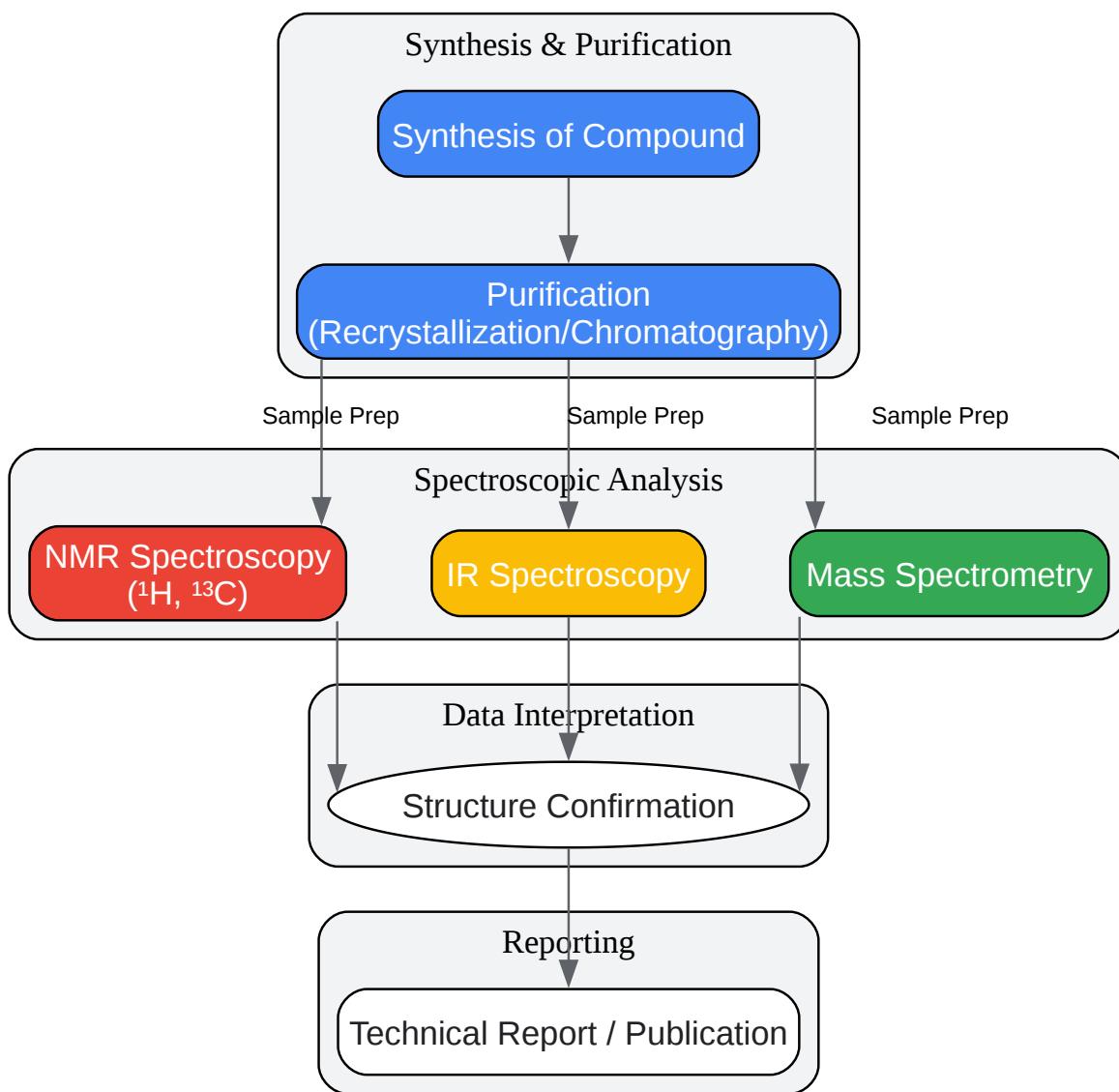
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be low, typically in the range of  $\mu\text{g/mL}$  to  $\text{ng/mL}$ .

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Use a standard electron energy of 70 eV for ionization.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $\text{m/z}$  50-300).

## Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **2-Bromo-1-(3,5-dihydroxyphenyl)ethanone**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. 2-BROMO-1-(3,5-DIHYDROXYPHENYL)ETHANONE | 62932-92-7 [chemicalbook.com]
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